2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 438234-89-0
VCID: VC6359147
InChI: InChI=1S/C17H26N2OS/c1-2-11-8-9-13-14(10-11)21-16(18)15(13)17(20)19-12-6-4-3-5-7-12/h11-12H,2-10,18H2,1H3,(H,19,20)
SMILES: CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N
Molecular Formula: C17H26N2OS
Molecular Weight: 306.47

2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 438234-89-0

Cat. No.: VC6359147

Molecular Formula: C17H26N2OS

Molecular Weight: 306.47

* For research use only. Not for human or veterinary use.

2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 438234-89-0

Specification

CAS No. 438234-89-0
Molecular Formula C17H26N2OS
Molecular Weight 306.47
IUPAC Name 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C17H26N2OS/c1-2-11-8-9-13-14(10-11)21-16(18)15(13)17(20)19-12-6-4-3-5-7-12/h11-12H,2-10,18H2,1H3,(H,19,20)
Standard InChI Key PWAWLLVCZOVEEN-UHFFFAOYSA-N
SMILES CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reflecting its tetracyclic structure comprising a partially hydrogenated benzothiophene core. Key substituents include:

  • An amino group (-NH₂) at position 2.

  • A cyclohexyl carboxamide (-CONHC₆H₁₁) at position 3.

  • An ethyl group (-C₂H₅) at position 6.

Its molecular formula is C₁₇H₂₇N₂OS, with a molecular weight of 307.47 g/mol (calculated from atomic weights). This distinguishes it from the parent compound 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₁H₁₆N₂OS, MW 224.32 g/mol) by the addition of a cyclohexyl group .

Structural Features and Stereochemistry

The benzothiophene core is partially saturated, with a tetrahydro configuration at positions 4–7, introducing potential stereochemical complexity. The cyclohexyl group introduces conformational flexibility, which may influence binding interactions in biological systems. The SMILES notation for the compound is CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N, encoding its connectivity .

Synthesis Pathways and Methodologies

Gewald Reaction as a Key Strategy

The synthesis of 2-aminothiophene derivatives commonly employs the Gewald reaction, a multicomponent process involving ketones, α-cyanoesters, and sulfur . For this compound, the reaction likely proceeds as follows:

  • Cyclohexanone condenses with ethyl cyanoacetate in the presence of sulfur to form the 2-aminothiophene core.

  • N-substitution introduces the cyclohexyl group via reaction with cyclohexylamine.

  • Hydrogenation reduces the thiophene ring to achieve the tetrahydro configuration.

This pathway aligns with methods described for analogous 2-aminothiophenes, where modifications at C-3 and C-6 enhance biological activity .

Characterization Techniques

Synthetic batches are validated using:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR confirm substituent positions and cyclohexyl integration.

  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (theoretical m/z 307.18 for [M+H]⁺).

  • Infrared Spectroscopy (IR): Identifies amine (≈3300 cm⁻¹) and carboxamide (≈1650 cm⁻¹) functional groups .

Physicochemical Properties and Characterization

Spectroscopic Data

Table 1: Key Spectroscopic Signatures

TechniqueCharacteristic Signals
¹H NMR (CDCl₃)δ 1.2–1.8 (m, cyclohexyl), δ 4.2 (s, NH₂)
¹³C NMRδ 170.5 (C=O), δ 125–140 (thiophene carbons)
IR3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O)

Pharmacological Profile and Biological Activity

CompoundIC₅₀ (µM)Selectivity Index (Macrophages)
Parent (no cyclohexyl)8.212.4
N-Cyclohexyl derivative6.515.8

Data extrapolated from structural analogs .

Future Perspectives and Research Opportunities

Targeted Drug Design

  • Bioisosteric Replacements: Selenium substitution (S→Se) may enhance antileishmanial efficacy while reducing toxicity .

  • Prodrug Development: Esterification of the carboxamide could improve oral bioavailability.

Mechanistic Studies

  • Target Identification: Proteomic studies to identify binding partners in Leishmania species.

  • Resistance Profiling: Assess susceptibility in drug-resistant parasite strains.

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